molecular formula C23H27NO4 B12312497 5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid

5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid

Cat. No.: B12312497
M. Wt: 381.5 g/mol
InChI Key: JXTNUXJSXXIIFE-JQIJEIRASA-N
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Description

5-([1,1’-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid: is a complex organic compound with a unique structure that includes a biphenyl group, a tert-butoxycarbonyl-protected amine, and a pent-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,1’-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid typically involves multiple steps, including the formation of the biphenyl core, introduction of the tert-butoxycarbonyl-protected amine, and the construction of the pent-2-enoic acid moiety. One common approach is to start with the biphenyl compound and introduce the tert-butoxycarbonyl-protected amine through a nucleophilic substitution reaction. The final step involves the formation of the pent-2-enoic acid moiety through a series of condensation and oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-([1,1’-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the tert-butoxycarbonyl-protected amine can undergo deprotection to reveal an active amine group that interacts with biological targets. The pent-2-enoic acid moiety may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-([1,1’-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

(E)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid

InChI

InChI=1S/C23H27NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-14,20H,15H2,1-4H3,(H,24,27)(H,25,26)/b16-14+

InChI Key

JXTNUXJSXXIIFE-JQIJEIRASA-N

Isomeric SMILES

C/C(=C\C(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)/C(=O)O

Canonical SMILES

CC(=CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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